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Compound of Interest

Compound Name: BMS-986238

Cat. No.: B15610436

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, mechanism of
action, and preclinical and clinical development of BMS-986238, a second-generation
macrocyclic peptide inhibitor of the programmed death-ligand 1 (PD-L1).

Executive Summary

BMS-986238 is an investigational, orally bioavailable, macrocyclic peptide developed by Bristol
Myers Squibb in collaboration with PeptiDream that potently inhibits the PD-1/PD-L1 immune
checkpoint pathway.[1][2] It represents a significant advancement over first-generation peptide
inhibitors by incorporating a novel design strategy to extend its plasma half-life, thereby
improving its pharmacokinetic profile.[1][3] BMS-986238 is currently being evaluated for the
treatment of various cancers. While much of the detailed clinical data remains proprietary, this
guide synthesizes the available public information to provide a thorough understanding of its
development.

Discovery and Optimization

The development of BMS-986238 arose from the need to overcome the pharmacokinetic
limitations of earlier macrocyclic peptide PD-L1 inhibitors, such as BMS-986189.[3] While the
first-generation compounds demonstrated potent in vitro activity, they were subject to rapid
clearance in clinical settings, resulting in a short half-life that limited their therapeutic efficacy
and necessitated frequent dosing.[1][4]
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The key innovation in the design of BMS-986238 was the incorporation of a human serum
albumin (HSA) binding motif.[1][4] This was achieved by attaching a C18 fatty di-acid chain to
the macrocyclic peptide core via a polyethylene glycol (PEG) linker.[5] This modification allows

BMS-986238 to reversibly bind to circulating albumin, a long-lived plasma protein, which

significantly extends the drug's half-life and systemic exposure.[1][4] This strategy has been

successfully employed in other peptide therapeutics to improve their pharmacokinetic

properties.[5]

Data Presentation

The following tables summarize the available quantitative data for BMS-986238. It is important
to note that detailed clinical data is not yet publicly available.

Table 1: In Vitro and Preclinical Data

Parameter Value/Description

Species/System

Source(s)

Programmed Death-

Target ) Human [315]
Ligand 1 (PD-L1)
Binding Affinity (Kd) Low picomolar affinity In vitro [3]
Blocks the interaction
Mechanism of Action between PD-1 and In vitro [1114]
PD-L1
) Rat, Cynomolgus
Half-life (t1/2) > 19 hours [31[5]
Monkey
Promising oral
) o bioavailability o
Oral Bioavailability ] Preclinical [31[5]
demonstrated in
preclinical studies
Table 2: Clinical Trial Information
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Parameter Description

ISRCTN17572332: A study to assess the safety,
tolerability, and pharmacokinetics of single oral
o ) and intravenous doses of BMS-986238. This
Phase 1 Clinical Trial (Healthy Volunteers) ) )
study was terminated early due to internal
development decisions unrelated to safety

concerns.[6]

NCT0668458: A study to evaluate the safety,
. ) ) tolerability, pharmacokinetics, and preliminary
Phase 1 Clinical Trial (Cancer Patients) ] o
efficacy of BMS-986238. This trial was recently

completed.[5]

Detailed results from the Phase 1 clinical trials

Clinical Efficacy and Safety Data ) ]
are not yet publicly available.

Experimental Protocols

Detailed experimental protocols for the characterization of BMS-986238 have not been fully
disclosed. However, based on standard practices for this class of molecules, the following are

representative methodologies for key experiments.
4.1 PD-1/PD-L1 Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

This assay is used to determine the ability of a compound to inhibit the interaction between PD-
1 and PD-L1.

e Materials:
o Recombinant human PD-1 protein (e.g., with a His-tag)
o Recombinant human PD-L1 protein (e.g., with an Fc-tag)

o HTRF detection reagents (e.g., Europium cryptate-labeled anti-Fc antibody and d2-labeled
anti-His-tag antibody)

o Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)
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o 384-well low-volume white plates

o Test compound (BMS-986238) serially diluted in DMSO

e Procedure:

o

Dispense test compound dilutions and controls into the assay plate.
o Add a pre-mixed solution of recombinant PD-1 and PD-L1 proteins to each well.

o Incubate at room temperature for a defined period (e.g., 60 minutes) to allow for protein-
protein interaction and inhibitor binding.

o Add the HTRF detection reagents to each well.

o Incubate at room temperature for a further period (e.g., 1-4 hours), protected from light, to
allow for the detection antibodies to bind.

o Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at
620 nm (donor) and 665 nm (acceptor).

o Calculate the HTRF ratio (665 nm / 620 nm) and determine the percent inhibition for each
compound concentration.

o Fit the data to a dose-response curve to calculate the IC50 value.
4.2 Size-Exclusion Chromatography (SEC) for PD-L1 Dimerization

This method is used to assess whether a small molecule inhibitor induces the dimerization of
PD-L1, a known mechanism for some PD-L1 inhibitors.

e Materials:
o Recombinant human PD-L1 protein
o Test compound (BMS-986238)

o SEC column (e.g., Superdex 200)
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o HPLC or FPLC system with a UV detector
o Running buffer (e.g., PBS)
o Molecular weight standards
e Procedure:
o Equilibrate the SEC column with the running buffer.

o Prepare samples of PD-L1 protein alone and PD-L1 protein incubated with an excess of
the test compound.

o Inject the PD-L1 alone sample onto the column and record the chromatogram, monitoring
the absorbance at 280 nm.

o Inject the PD-L1 with test compound sample onto the column and record the
chromatogram.

o Analyze the elution profiles. A shift in the retention time to an earlier elution time for the
compound-treated sample compared to the protein alone indicates an increase in the
apparent molecular weight, consistent with dimerization.

o Calibrate the column with molecular weight standards to estimate the size of the protein
species.

Mandatory Visualizations

The following diagrams illustrate key aspects of BMS-986238's mechanism of action and
development.
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Caption: PD-1/PD-L1 signaling pathway and the inhibitory action of BMS-986238.
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Caption: A representative experimental workflow for an HTRF-based PD-1/PD-L1 binding
assay.
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Caption: Logical relationship of the discovery and development process for BMS-986238.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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